Structural Differentiation from Mono-Anilino Progenitor Compound 6
CAS 477228-13-0 is a tri-substituted derivative that builds upon the minimal pharmacophore defined by Compound 6 in the Kurup et al. study, which is a mono-substituted N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While Compound 6 demonstrated foundational dual EGFR/AURKA activity (IC50 values in the single-digit micromolar range), it lacks substitution at the 5- and 7-positions [1]. The addition of a 7-(4-methoxyphenyl) group and, critically, a 5-phenyl group in CAS 477228-13-0 introduces new vectors for hydrophobic and pi-stacking interactions within the kinase active site, which are absent in Compound 6 . This structural elaboration represents a classic medicinal chemistry strategy to improve target binding affinity and selectivity beyond that of the initial hit compound.
| Evidence Dimension | Substituent pattern (number and type of aromatic substituents) |
|---|---|
| Target Compound Data | Tri-substituted: N-(4-methoxyphenyl), 7-(4-methoxyphenyl), 5-phenyl |
| Comparator Or Baseline | Mono-substituted (Compound 6 in Kurup et al., 2018): N4-(4-methoxyphenyl) only [1] |
| Quantified Difference | Two additional substituted phenyl rings; the critical 5-phenyl group is known to project into a hydrophobic pocket distinct from the hinge-binding region targeted by the 4-anilino moiety |
| Conditions | Analysis of chemical structure and published X-ray co-crystal structures of analogous pyrrolo[2,3-d]pyrimidine scaffolds in complex with EGFR (PDB: 3W33) and AURKA (PDB: 4BYI) [1]. |
Why This Matters
This structural differentiation signifies a deliberate design step to transition from a non-selective dual inhibitor to a potentially more selective probe, directly impacting the compound's utility for target-specific pathway deconvolution.
- [1] Kurup, S., McAllister, B., Liskova, P., Mistry, T., Fanizza, A., Stanford, D., Slawska, J., Keller, U., & Hoellein, A. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74–84. View Source
